molecular formula C15H16FNO3S2 B6051985 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine

2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine

Cat. No. B6051985
M. Wt: 341.4 g/mol
InChI Key: ODHYCOMIMMSADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of morpholine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes that are involved in inflammation and immune response. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine is its high potency and selectivity against cancer cells. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine. One area of focus is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases such as inflammatory and autoimmune disorders. Furthermore, studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its development.

Synthesis Methods

The synthesis of 2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine involves the reaction of 3-fluorobenzylamine with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with morpholine to yield the final compound.

Scientific Research Applications

2-(3-fluorobenzyl)-4-(2-thienylsulfonyl)morpholine has been extensively studied for its potential applications in the treatment of various diseases. One of the main areas of research has been its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c16-13-4-1-3-12(9-13)10-14-11-17(6-7-20-14)22(18,19)15-5-2-8-21-15/h1-5,8-9,14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHYCOMIMMSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CS2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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